molecular formula C18H18F3NO2 B4709000 N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No. B4709000
M. Wt: 337.3 g/mol
InChI Key: RLPKADDSJSPDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as TFE-DM1, is a small molecule drug conjugate that has shown promising results in cancer treatment. It is a member of the antibody-drug conjugate (ADC) class of drugs, which are designed to selectively target cancer cells while sparing healthy cells. TFE-DM1 is composed of a potent cytotoxic agent, DM1, linked to a monoclonal antibody, which recognizes a specific antigen expressed on the surface of cancer cells.

Mechanism of Action

N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide works by selectively targeting cancer cells that express the HER2 receptor on their surface. The monoclonal antibody component of this compound recognizes and binds to the HER2 receptor, allowing the drug to be internalized into the cancer cell. Once inside the cell, the linker molecule is cleaved, releasing the cytotoxic agent DM1. DM1 binds to tubulin, a protein involved in cell division, preventing the formation of microtubules and ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate. It is well-tolerated in patients, with the most common side effects being fatigue, nausea, and thrombocytopenia. This compound has also been shown to have a synergistic effect when combined with other chemotherapy agents, such as paclitaxel and carboplatin.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is its high selectivity for cancer cells, which reduces the risk of off-target toxicity. It also has a favorable pharmacokinetic profile, which allows for less frequent dosing. However, this compound is a complex molecule that requires specialized expertise and equipment for synthesis and characterization. It is also expensive to produce, limiting its accessibility for some research groups.

Future Directions

There are several future directions for the research and development of N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. One area of focus is the identification of new targets for this compound, which could expand its use to other types of cancer. Another area of interest is the optimization of the linker molecule to improve the stability and selectivity of the drug. Additionally, there is ongoing research into the combination of this compound with other chemotherapy agents or immunotherapies to enhance its efficacy. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis and characterization of this compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, and bladder cancer. In preclinical studies, this compound has shown potent anti-tumor activity in vitro and in vivo, with minimal toxicity to normal tissues. In clinical trials, this compound has demonstrated significant efficacy in patients with HER2-positive breast cancer, leading to its approval by the US Food and Drug Administration (FDA) in 2013.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(2,2,2-trifluoroethoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12-7-13(2)9-16(8-12)22-17(23)15-5-3-14(4-6-15)10-24-11-18(19,20)21/h3-9H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPKADDSJSPDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.